![molecular formula C20H27N3O3 B5612749 (1S*,5R*)-3-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5612749.png)
(1S*,5R*)-3-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives, which are structurally related to the compound , often involves complex reactions like the Mannich reaction, aminomethylation, and cycloaddition processes. For instance, aminomethylation of certain pyridine derivatives can lead to new diazabicyclo[3.3.1]nonane derivatives, showcasing the synthetic versatility of these compounds (Dotsenko, Krivokolysko, & Litvinov, 2007).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonane derivatives is characterized by their bicyclic skeleton. Crystal structure determinations from single-crystal X-ray diffraction data reveal significant structural features like axial arrangement of atoms and intermolecular interactions, which play a crucial role in the compound's stability and reactivity (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo nonane derivatives includes their participation in various organic reactions. For example, the reactivity of these compounds towards nucleophiles and electrophiles can be significantly influenced by their structural conformation and the presence of functional groups (McCabe, Milne, & Sim, 1989).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The solid-state structure can provide insights into the compound's stability and potential applications in various fields (Nagasaka & Imai, 1995).
properties
IUPAC Name |
(1S,5R)-3-(1-ethyl-2-oxopyridine-4-carbonyl)-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-4-21-9-8-15(11-18(21)24)19(25)22-12-16-5-6-17(13-22)23(20(16)26)10-7-14(2)3/h7-9,11,16-17H,4-6,10,12-13H2,1-3H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBZRNKMDDSMAI-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C(=O)N2CC3CCC(C2)N(C3=O)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=CC1=O)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.